![molecular formula C13H20O4 B14198994 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol CAS No. 918970-90-8](/img/structure/B14198994.png)
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol is an organic compound with a complex structure that includes a benzene ring substituted with methyl and diol groups, as well as two isopropyl ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. One common method involves the alkylation of a dihydroxybenzene derivative with isopropyl bromide under basic conditions to introduce the isopropyl ether groups. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The isopropyl ether groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated hydrocarbons.
Substitution: Various alkylated or arylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites, while the isopropyl ether groups may influence its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Dimethylmethylene)bis(2,6-dimethylphenol)
- 4,4’-(Propane-2,2-diyl)bis(2,6-dimethylphenol)
- Benzimidazoles
Uniqueness
5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918970-90-8 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
5-methyl-2,3-di(propan-2-yloxy)benzene-1,4-diol |
InChI |
InChI=1S/C13H20O4/c1-7(2)16-12-10(14)6-9(5)11(15)13(12)17-8(3)4/h6-8,14-15H,1-5H3 |
Clave InChI |
CZJAZCYHGKCNOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)OC(C)C)OC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


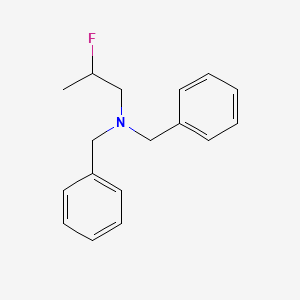
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
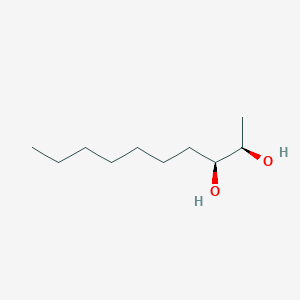
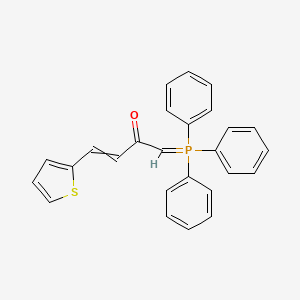
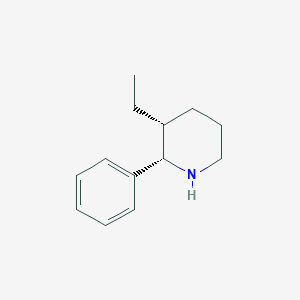

![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)


![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
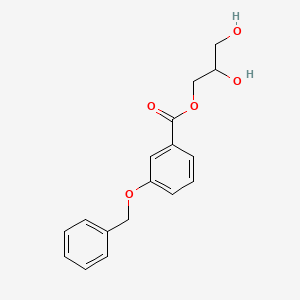
propanedinitrile](/img/structure/B14198985.png)
![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
